molecular formula C7H9ClN2O3S2 B2909963 2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide CAS No. 2411219-02-6

2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide

Cat. No.: B2909963
CAS No.: 2411219-02-6
M. Wt: 268.73
InChI Key: VQCHFERZQDORCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide is a chemical compound that belongs to the class of acetamides. It features a chloro group, a sulfamoyl group, and a thiophene ring, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with a thiophene derivative that contains a sulfamoyl group. The reaction is usually carried out under controlled conditions to ensure the proper formation of the desired product. Common reagents used in the synthesis include chloroacetyl chloride, thiophene-2-sulfonamide, and a base such as triethylamine. The reaction is often conducted in an organic solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the manufacturing process. Industrial production typically emphasizes efficiency, yield, and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The thiophene ring and sulfamoyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-Sulfamoylthiophen-2-yl)methyl]acetamide
  • 2-Chloro-N-(4-sulfamoylphenyl)acetamide
  • N-(5-Chloro-4-fluoro-2-methyl-phenyl)acetamide

Uniqueness

2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3S2/c8-3-6(11)10-4-5-1-2-14-7(5)15(9,12)13/h1-2H,3-4H2,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCHFERZQDORCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CNC(=O)CCl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.